1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride
Overview
Description
1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylamino group, and a pyrrolidin-2-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 2-chlorophenylacetic acid with thionyl chloride to form 2-chlorophenylacetyl chloride. This intermediate is then reacted with methylamine to form the corresponding amide. Subsequent cyclization with ethyl chloroformate and subsequent hydrolysis yields the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of halogenated derivatives or other substituted pyrrolidin-2-ones.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a tool in biological studies to understand enzyme mechanisms or receptor interactions.
Medicine: It has potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to therapeutic effects.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:
2-Chlorophenylacetyl chloride: Similar in structure but lacks the pyrrolidin-2-one ring.
Methylamine derivatives: Other compounds containing methylamine but with different aromatic groups.
Pyrrolidin-2-one derivatives: Compounds with similar ring structures but different substituents.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(methylamino)pyrrolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O.ClH/c1-13-9-6-7-14(11(9)15)10-5-3-2-4-8(10)12;/h2-5,9,13H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNPXFOFCOZRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1=O)C2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311313-56-0 | |
Record name | 2-Pyrrolidinone, 1-(2-chlorophenyl)-3-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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